molecular formula C19H16ClNO B12514558 (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol CAS No. 812676-46-3

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol

Cat. No.: B12514558
CAS No.: 812676-46-3
M. Wt: 309.8 g/mol
InChI Key: OKNGWVIYRSAWRF-CYBMUJFWSA-N
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Description

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloromethyl group, a phenyl group, and a dihydrobenzoindole core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dihydrobenzoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chloromethyl Group: This step often involves the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) under acidic conditions.

    Addition of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(Hydroxymethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol
  • (1S)-1-(Methyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol
  • (1S)-1-(Bromomethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol

Uniqueness

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol is unique due to its specific chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

812676-46-3

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

(1S)-1-(chloromethyl)-3-phenyl-1,2-dihydrobenzo[e]indol-5-ol

InChI

InChI=1S/C19H16ClNO/c20-11-13-12-21(14-6-2-1-3-7-14)17-10-18(22)15-8-4-5-9-16(15)19(13)17/h1-10,13,22H,11-12H2/t13-/m1/s1

InChI Key

OKNGWVIYRSAWRF-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](C2=C(N1C3=CC=CC=C3)C=C(C4=CC=CC=C42)O)CCl

Canonical SMILES

C1C(C2=C(N1C3=CC=CC=C3)C=C(C4=CC=CC=C42)O)CCl

Origin of Product

United States

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